![molecular formula C18H23N5O2 B2745070 2-(2-methoxyphenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396859-85-0](/img/structure/B2745070.png)
2-(2-methoxyphenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Pharmacological Research and Drug Design
Compounds related to 2-(2-methoxyphenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide, such as zaleplon and benzylpiperazine (BZP), have been extensively studied for their pharmacological properties. Zaleplon, for instance, has been reviewed for its novel sedative-hypnotic effects used in treating insomnia, showcasing its mechanism of action, pharmacokinetics, and therapeutic efficacy (Heydorn, 2000). BZP is explored for its stimulant and euphoric effects, likened to MDMA or ecstasy, raising concerns about its abuse liability (Johnstone et al., 2007).
Toxicology and Safety Assessment
Studies have also delved into the toxicological profiles and safety assessments of similar compounds, providing insights into potential neurotoxic effects of substances like brominated flame retardants, which share some structural motifs with organotin(IV) complexes. These investigations inform on the environmental and health risks associated with exposure to these chemicals, contributing to regulatory standards and safety guidelines (Dingemans et al., 2011).
Environmental Science and Pollution Management
The environmental impact and management of pharmaceuticals and related organic pollutants in water systems are critical areas of research. Studies focusing on the removal strategies, transformation pathways, and monitoring of contaminants like acetaminophen underscore the challenges and advancements in addressing water pollution. These efforts contribute to the development of more effective water treatment technologies and pollution control measures (Igwegbe et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the WEE1 kinase . WEE1 is a nuclear kinase that plays a crucial role in the cell cycle, particularly in the G2 checkpoint. It prevents entry into mitosis by phosphorylating CDC2 on Tyr15 .
Mode of Action
The compound acts as a selective inhibitor of WEE1 kinase . It binds to the active site of the enzyme, preventing it from phosphorylating CDC2 . This inhibition disrupts the G2 checkpoint, forcing cells with damaged DNA to enter mitosis prematurely .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting WEE1, the compound disrupts the G2 checkpoint, leading to uncontrolled cell division . This can enhance the cytotoxic effects of DNA-damaging agents, making the compound potentially useful in cancer therapy .
Result of Action
The primary result of the compound’s action is the disruption of the G2 checkpoint . This forces cells with damaged DNA to enter mitosis prematurely, which can lead to cell death . When used in combination with DNA-damaging agents, the compound can enhance their cytotoxic effects .
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-7-9-23(10-8-22)17-12-16(19-13-20-17)21-18(24)11-14-5-3-4-6-15(14)25-2/h3-6,12-13H,7-11H2,1-2H3,(H,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPXYOQNQDWBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
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